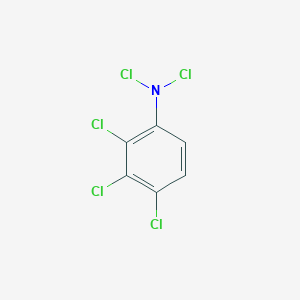
N,N,2,3,4-pentachloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,3,4-pentachloroaniline is a chlorinated aromatic amine with the molecular formula C6H2Cl5N. It is a derivative of aniline where five hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a significant subject of study in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N,2,3,4-pentachloroaniline can be synthesized through the chlorination of aniline. The process involves the substitution of hydrogen atoms in the aniline molecule with chlorine atoms. This reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ferric chloride (FeCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of aniline in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at elevated temperatures to ensure complete chlorination. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,2,3,4-pentachloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentachloronitrobenzene.
Reduction: It can be reduced to form pentachlorobenzene.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed:
Oxidation: Pentachloronitrobenzene.
Reduction: Pentachlorobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N,2,3,4-pentachloroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: It is studied for its effects on microbial dechlorination processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and pesticides
Wirkmechanismus
The mechanism of action of N,N,2,3,4-pentachloroaniline involves its interaction with cellular components, leading to the disruption of normal cellular functions. It can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding. This compound can also interfere with cellular respiration by disrupting the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Pentachloronitrobenzene (PCNB): Similar in structure but contains a nitro group instead of an amino group.
Pentachlorobenzene: Lacks the amino group present in N,N,2,3,4-pentachloroaniline.
Tetrachloroaniline: Contains one less chlorine atom compared to this compound
Uniqueness: this compound is unique due to its high degree of chlorination and the presence of an amino group, which makes it highly reactive and useful in various chemical reactions. Its stability and resistance to degradation also make it a valuable compound for long-term studies in environmental science and industrial applications .
Eigenschaften
Molekularformel |
C6H2Cl5N |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N,N,2,3,4-pentachloroaniline |
InChI |
InChI=1S/C6H2Cl5N/c7-3-1-2-4(12(10)11)6(9)5(3)8/h1-2H |
InChI-Schlüssel |
TVFANPOWRYDLJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
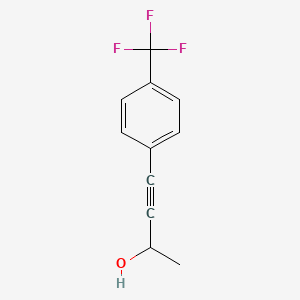
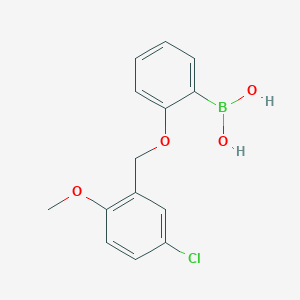
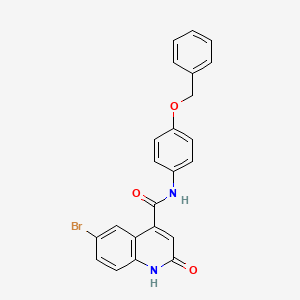
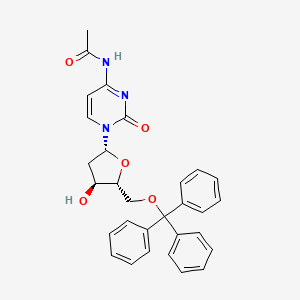

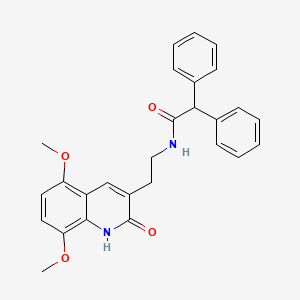
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)

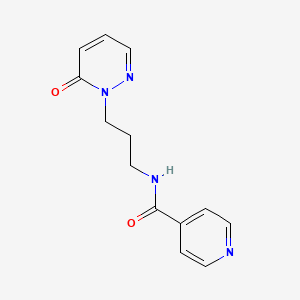
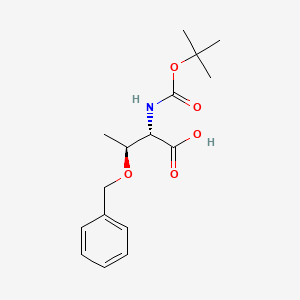
![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121278.png)
